

Technical Guide: 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid

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Compound of Interest

Compound Name: 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B580906

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid**, a valuable building block in medicinal chemistry and organic synthesis.

Chemical Properties and Identifiers

2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid, with the CAS number 1217501-52-4, is a substituted phenylboronic acid derivative.^{[1][2][3]} Such compounds are of significant interest in drug discovery and development due to their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through Suzuki-Miyaura cross-coupling reactions.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C12H18BNO4S	[1][2][4]
Molecular Weight	283.15 g/mol	[1][2]
CAS Number	1217501-52-4	[1][2][3][4]
Boiling Point (Predicted)	488.5±55.0 °C	[1]
Density (Predicted)	1.33±0.1 g/cm3	[1]
Storage Temperature	2-8°C	[1]

Potential Applications in Research and Development

Boronic acids and their derivatives are fundamental reagents in organic synthesis. The structural motifs present in **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid**—a methylated phenyl ring, a piperidinylsulfonyl group, and a boronic acid moiety—make it a versatile intermediate for the synthesis of complex molecules with potential biological activity. The piperidine and sulfonyl groups can influence physicochemical properties such as solubility and cell permeability, while the methyl group can provide steric and electronic effects that may modulate biological target interactions.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of phenylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl compounds. Below is a generalized protocol for the use of **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid** in such a reaction.

Materials:

- **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid**
- An aryl halide (e.g., aryl bromide or iodide)

- A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
- An appropriate solvent system (e.g., dioxane/water, toluene/water, or DMF)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- To a reaction vessel, add **2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- Purge the vessel with an inert gas for 10-15 minutes.
- Add the degassed solvent system to the reaction vessel.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.

Visualized Workflow and Pathways

To illustrate the logical flow of a typical synthetic application of this compound, the following diagrams are provided.

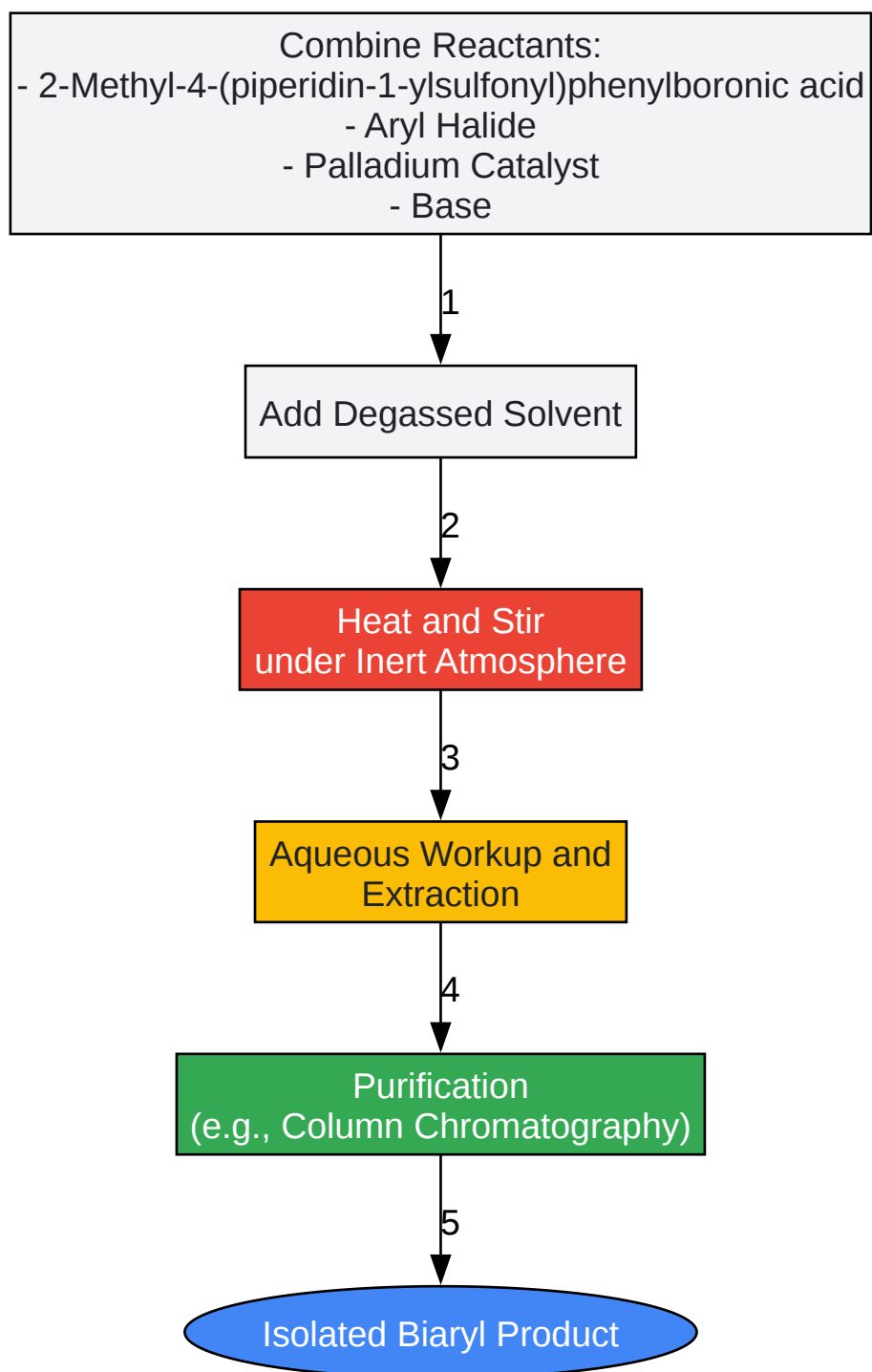


Figure 1: Generalized Workflow for Suzuki-Miyaura Cross-Coupling

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Figure 1: Generalized Workflow for Suzuki-Miyaura Cross-Coupling

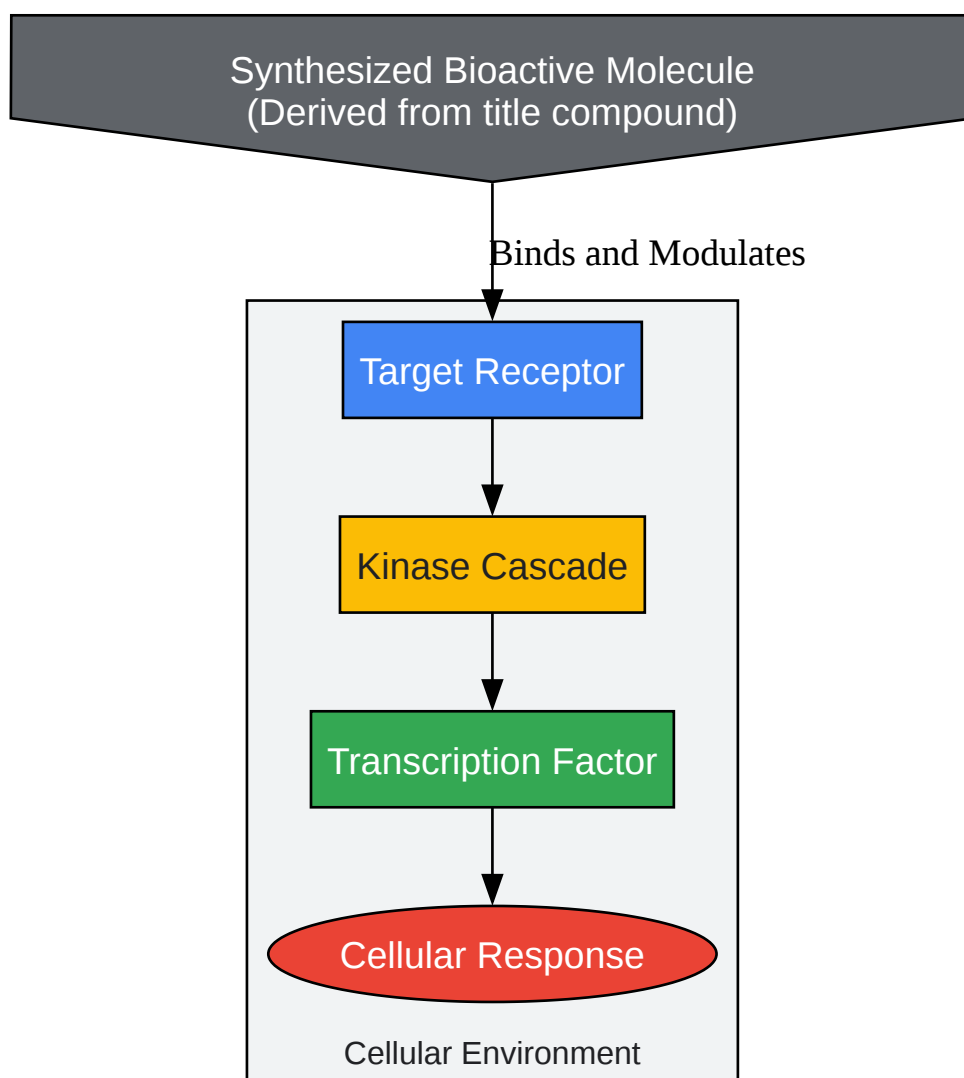


Figure 2: Hypothetical Signaling Pathway Interaction

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Figure 2: Hypothetical Signaling Pathway Interaction

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